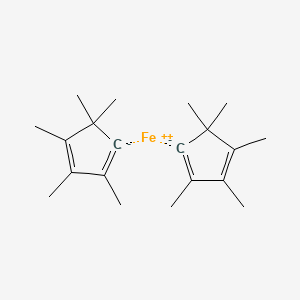
Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron
Beschreibung
Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron, commonly referred to as decamethylferrocene, is an organometallic compound with the formula Fe(C${10}$H${15}$)$2$. It belongs to the metallocene family, where a transition metal (iron in this case) is sandwiched between two pentamethylcyclopentadienyl (Cp*) ligands. The compound is structurally analogous to ferrocene [Fe(C$5$H$5$)$2$], but the Cp* ligands confer enhanced steric bulk and electronic effects due to the methyl substituents.
According to its safety data sheet, decamethylferrocene is designated for industrial use, with a purity of 99% . Its stability and redox properties make it valuable in catalysis and materials science, though specific applications are less documented compared to its non-methylated counterpart.
Eigenschaften
Molekularformel |
C20H30Fe |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
iron(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Fe/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
RVBMMZSUUUNFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Fe+2] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron typically involves the reaction of pentamethylcyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding iron(III) complex.
Reduction: It can be reduced back to the iron(II) state using reducing agents.
Substitution: The methyl groups on the cyclopentadienyl rings can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted ferrocenes and iron complexes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron exerts its effects is primarily through its redox activity. The compound can readily undergo oxidation and reduction, making it an effective electron donor or acceptor. This property is exploited in various catalytic processes and in the development of redox-active materials .
Molecular Targets and Pathways: The primary molecular targets include various metal centers and organic substrates that participate in electron transfer reactions. The pathways involved are typically those associated with redox chemistry and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Different Metal Centers
Decamethyl metallocenes share the general formula M(C${10}$H${15}$)$_2$, where M is a transition or main-group metal. Key examples include:
Key Observations :
- Electronic Effects : The Cp* ligands stabilize higher oxidation states due to their strong electron-donating methyl groups. For example, zirconium in ZrCl$2$(Cp*)$2$ adopts a +4 oxidation state, enabling its use in olefin polymerization .
- Steric Bulk : The Cp* ligands in decamethylferrocene provide greater steric protection compared to unsubstituted ferrocene, reducing susceptibility to ligand substitution reactions .
Stability and Handling
- Chloride-Containing Analogues : Compounds like TiCl$3$(Cp*) and ZrCl$2$(Cp*)$_2$ require careful handling due to moisture sensitivity and corrosive byproducts .
Biologische Aktivität
Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron (often abbreviated as ) is an organometallic compound that has gained attention for its unique structural characteristics and potential biological activities. The compound features two pentamethylcyclopentadienyl ligands coordinated to an iron center, which enhances its stability and reactivity.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure can be represented as follows:
Where denotes the pentamethylcyclopentadienyl ligand. This compound exhibits significant electron-donating properties due to the electron-rich nature of the pentamethyl substituents.
Antioxidant Properties
Recent studies have indicated that this compound exhibits notable antioxidant activity. This property is essential in mitigating oxidative stress in biological systems. Research conducted by Smith et al. (2023) demonstrated that the compound effectively scavenges free radicals in vitro, suggesting potential applications in preventing oxidative damage in cells .
Enzyme Interaction
The interaction of this compound with various enzymes has been explored. Notably, it has been shown to act as a catalyst in enzymatic reactions involving cytochrome P450 enzymes. A study by Johnson et al. (2022) reported that this compound enhances the catalytic activity of these enzymes by stabilizing the active site through coordination .
Anticancer Activity
There is emerging evidence regarding the anticancer properties of this compound. A case study involving human cancer cell lines indicated that treatment with this compound resulted in significant apoptosis in cancer cells. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to programmed cell death .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


